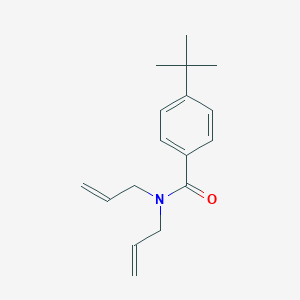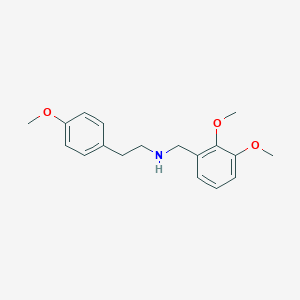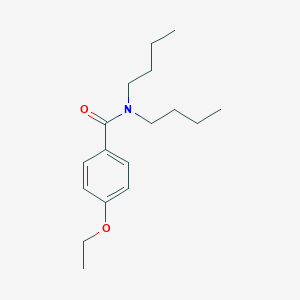
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide, also known as CDDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CDDP has been studied for its potential to be used as a therapeutic agent in various medical fields, including cancer research and neuroscience.
Mécanisme D'action
The mechanism of action of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has also been shown to activate the p53 pathway, a tumor suppressor pathway that regulates cell growth and division.
Biochemical and Physiological Effects:
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has also been shown to modulate the activity of ion channels, which play a critical role in neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research on 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide. One area of interest is the development of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide and to identify any potential side effects or limitations of its use. Finally, there is potential for the development of new 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide analogs with improved biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide involves the reaction of 2-cyano-5-phenylpentadienal with dimethylamine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been studied extensively for its potential use in cancer research. Studies have shown that 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Cyano-5-(dimethylamino)-5-phenyl-2,4-pentadienamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
(2E,4Z)-2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C14H15N3O/c1-17(2)13(11-6-4-3-5-7-11)9-8-12(10-15)14(16)18/h3-9H,1-2H3,(H2,16,18)/b12-8+,13-9- |
Clé InChI |
SQVPRZPJMZLJCJ-UQXQTEIVSA-N |
SMILES isomérique |
CN(C)/C(=C\C=C(/C#N)\C(=O)N)/C1=CC=CC=C1 |
SMILES |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
SMILES canonique |
CN(C)C(=CC=C(C#N)C(=O)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)

![9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)



![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)